Fgfr3-IN-1
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Overview
Description
Fgfr3-IN-1 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the fibroblast growth factor receptor family, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling has been implicated in various cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Fgfr3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the inhibitor’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups. These modifications can impact the compound’s binding affinity and specificity towards FGFR3 .
Scientific Research Applications
Fgfr3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for cancers with dysregulated FGFR3 signaling, such as bladder cancer and multiple myeloma.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR3 inhibitors.
Mechanism of Action
Fgfr3-IN-1 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately blocking the signaling pathways that promote cell proliferation and survival. The molecular targets involved include the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fgfr3-IN-1 include other FGFR inhibitors such as:
Erdafitinib: Approved for the treatment of urothelial carcinoma with FGFR alterations.
Infigratinib: Used for treating cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR inhibitor for cholangiocarcinoma.
Uniqueness
This compound is unique due to its high specificity for FGFR3, making it a valuable tool for studying FGFR3-related signaling pathways and developing targeted therapies. Its distinct chemical structure and binding affinity differentiate it from other FGFR inhibitors, providing unique advantages in research and therapeutic applications .
Properties
Molecular Formula |
C28H39N9O3S |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
N-ethyl-2-[[4-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H39N9O3S/c1-4-31-41(38,39)26-8-6-5-7-23(26)33-28-30-20-29-27(34-28)32-21-9-10-24(25(19-21)40-3)37-13-11-22(12-14-37)36-17-15-35(2)16-18-36/h5-10,19-20,22,31H,4,11-18H2,1-3H3,(H2,29,30,32,33,34) |
InChI Key |
YJUANBRSJHPDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC |
Origin of Product |
United States |
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